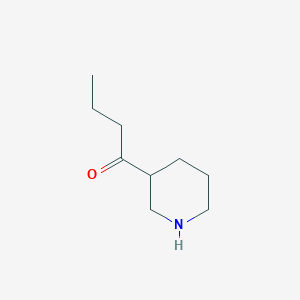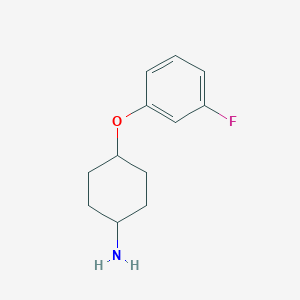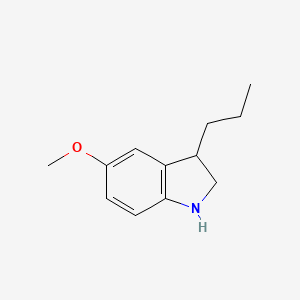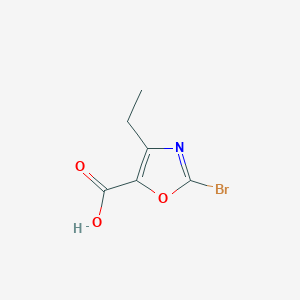
2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound containing bromine, ethyl, and carboxylic acid functional groups. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the bromine atom and the carboxylic acid group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid typically involves the bromination of 4-ethyl-1,3-oxazole-5-carboxylic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the 2-position of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the bromination process, reducing the formation of by-products and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of 2-amino-4-ethyl-1,3-oxazole-5-carboxylic acid.
Oxidation: Formation of 4-ethyl-1,3-oxazole-5-carboxaldehyde.
Reduction: Formation of 4-ethyl-1,3-oxazole-5-methanol.
Coupling: Formation of 2-aryl-4-ethyl-1,3-oxazole-5-carboxylic acid.
Scientific Research Applications
2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Employed in the development of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.
Chemical Biology: Acts as a probe in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The bromine atom and carboxylic acid group can interact with biological targets, forming covalent or non-covalent bonds that alter the function of the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-1,3-oxazole-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
2-Bromo-4-methylthiazole-5-carboxylic acid: Contains a thiazole ring instead of an oxazole ring.
2-Bromo-4-ethylthiazole-5-carboxylic acid: Similar structure but with a thiazole ring.
Uniqueness
2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid is unique due to the combination of its bromine atom, ethyl group, and carboxylic acid functionality. This combination provides distinct reactivity and biological activity compared to its analogs, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H6BrNO3 |
|---|---|
Molecular Weight |
220.02 g/mol |
IUPAC Name |
2-bromo-4-ethyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C6H6BrNO3/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H,9,10) |
InChI Key |
GQMWCTZVURPGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=N1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13233041.png)
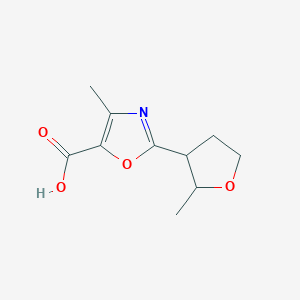
![2-Chloro-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13233068.png)
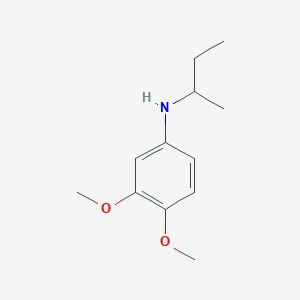


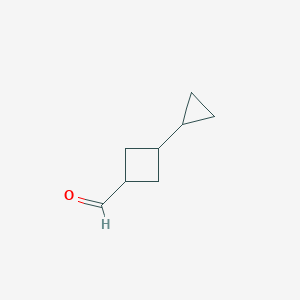
![2-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13233086.png)
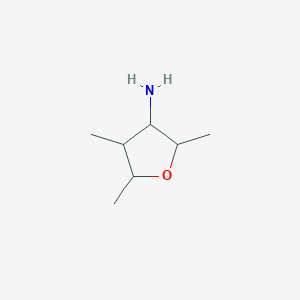
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13233094.png)
